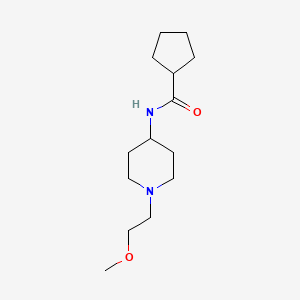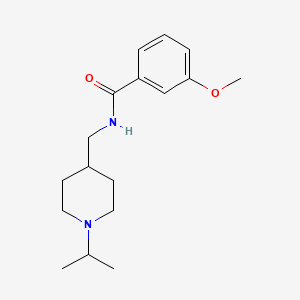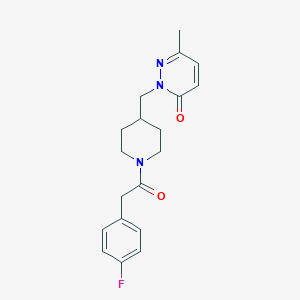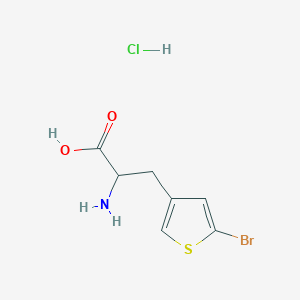
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a derivative of piperidine and has several potential applications in the field of medicinal chemistry. In
Scientific Research Applications
Synthesis and Pharmacological Properties
- A series of benzamide derivatives with a polar substituent group at the piperidine ring was synthesized and evaluated for effects on gastrointestinal motility, revealing potential as novel prokinetic agents with reduced side effects due to selective 5-HT4 receptor agonism. This research suggests applications in enhancing gastric emptying and defecation, indicating a route to treating gastrointestinal disorders (Sonda et al., 2004).
Analytical and Biochemical Profiles
- The analytical profiles of psychoactive arylcyclohexylamines, characterized by various spectroscopic and chromatographic techniques, underline the importance of precise analytical methods for identifying and quantifying chemical compounds in biological matrices. This emphasizes the compound's relevance in forensic and pharmaceutical research (De Paoli et al., 2013).
Chemical Synthesis and Anti-Inflammatory Properties
- Novel chemical syntheses involving derivatives of visnaginone and khellinone led to compounds with significant anti-inflammatory and analgesic activities. This discovery points to the potential for developing new therapeutic agents based on similar chemical frameworks (Abu‐Hashem et al., 2020).
Antibacterial Activity
- A specific chemical compound demonstrated selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This groundbreaking approach could revolutionize the treatment of persistent bacterial infections by targeting the cells that evade conventional antibiotic treatment (Kim et al., 2011).
Mechanism of Action
Target of Action
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to show significant inhibitory bioactivity in hepg2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
Piperidine derivatives have been found to interact with the hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-11-10-16-8-6-13(7-9-16)15-14(17)12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRUEKBJBMDXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2823218.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)



![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)

![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)